N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and furan intermediates, followed by the introduction of the piperazine and pyridine groups. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Furan Ring: This involves the cyclization of furfural derivatives.
Coupling Reactions: The thiophene and furan intermediates are coupled with the piperazine and pyridine groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N4O2S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)-pyridin-3-ylmethyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H28N4O2S/c1-19-20(2)34-27(29-26(32)23-11-7-17-33-23)24(19)25(21-8-6-12-28-18-21)31-15-13-30(14-16-31)22-9-4-3-5-10-22/h3-12,17-18,25H,13-16H2,1-2H3,(H,29,32) |
InChI Key |
PSNRECAJSALLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
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